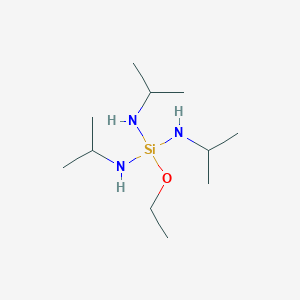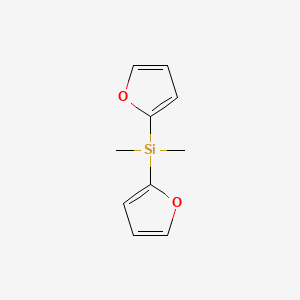
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is an organic compound with the molecular formula C9H12N2O2 It is a derivative of indene, featuring amino groups at positions 4 and 7, and hydroxyl groups at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol typically involves multi-step organic reactions. One common method starts with the reduction of indene derivatives, followed by the introduction of amino groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of indene derivatives, followed by amination and hydroxylation steps
Análisis De Reacciones Químicas
Types of Reactions
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol involves its interaction with biological molecules. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Indandiol: A similar compound with hydroxyl groups at positions 1 and 2 but lacking amino groups.
4,7-Diaminoindene: A compound with amino groups at positions 4 and 7 but lacking hydroxyl groups.
Uniqueness
4,7-Diamino-2,3-dihydro-1H-indene-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
917805-21-1 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4,7-diamino-2,3-dihydro-1H-indene-1,2-diol |
InChI |
InChI=1S/C9H12N2O2/c10-5-1-2-6(11)8-4(5)3-7(12)9(8)13/h1-2,7,9,12-13H,3,10-11H2 |
Clave InChI |
VVYSRNKXZJVMDB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C2=C(C=CC(=C21)N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
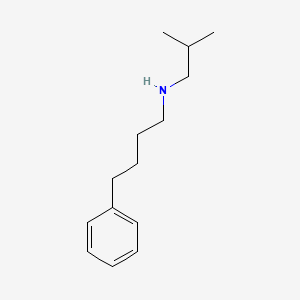
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)

![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
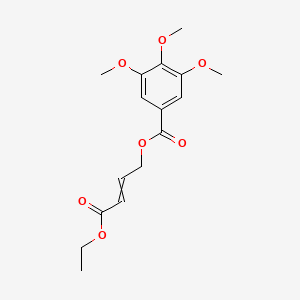
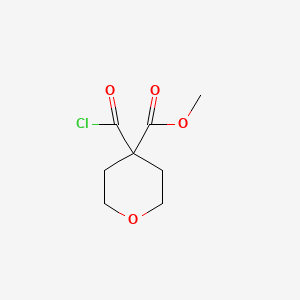

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
